molecular formula C20H21N5O3 B2790953 1-(4-ethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1105246-46-5

1-(4-ethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B2790953
CAS No.: 1105246-46-5
M. Wt: 379.42
InChI Key: KUBNQPAJVOHWKV-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Biological Activity

1-(4-ethoxyphenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea, with the CAS number 1105246-46-5, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C20H21N5O3C_{20}H_{21}N_{5}O_{3}, and it has a molecular weight of 379.4 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Structure and Properties

The chemical structure of this compound can be represented as follows:

Structure C20H21N5O3\text{Structure }\text{C}_{20}\text{H}_{21}\text{N}_{5}\text{O}_{3}

This compound features a urea moiety linked to a pyridazinone and an ethoxyphenyl group, which are significant for its biological activity.

Anti-inflammatory Activity

Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. For example, research has indicated that certain derivatives exhibit selective inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes:

  • COX-II Inhibition : Some related compounds showed IC50 values ranging from 0.52 to 22.25 µM against COX-II, with notable selectivity compared to COX-I . This suggests that the urea derivative may possess similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like 1-(4-ethoxyphenyl)-3-(2-(6-oxo... The presence of specific functional groups influences the compound's interaction with biological targets:

  • Urea Moiety : Essential for biological activity; modifications can enhance potency.
  • Pyridazine Ring : Contributes to anticancer effects; variations can affect selectivity and efficacy.
  • Ethoxy Group : Influences solubility and bioavailability.

Study on Related Compounds

A study investigated various derivatives of pyrazole and pyridazine for their anticancer activities. One derivative exhibited significant cytotoxicity against HCT116 cells with an IC50 value of 0.39 µM . While direct studies on 1-(4-ethoxyphenyl)-3-(2-(6-oxo... are needed, these findings support the potential efficacy of structurally similar compounds.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-2-28-17-5-3-16(4-6-17)23-20(27)22-13-14-25-19(26)8-7-18(24-25)15-9-11-21-12-10-15/h3-12H,2,13-14H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBNQPAJVOHWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.